Cas no 119694-49-4 (10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI))
![10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI) structure](https://de.kuujia.com/scimg/cas/119694-49-4x500.png)
119694-49-4 structure
Produktname:10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI)
10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI)
- 10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,...
- 10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-
- Phomalirazine
- 4a,6-Dihydroxy-8-(hydroxymethyl)-2,3,3-trimethyl-2,3,4a,5,10a,11-hexahydro-4H-5a,8-epidithiofuro[3,2-f]pyrazino[1,2-a]indole-4,9(8H)-dione
- 10H-3,11a-(Iminomethano)(1,2,4)dithiazino(4,3-a)furo(3,2-f)indole-4,10,12(3H)-trione, 5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3- (hydroxymethyl)-8,9,9-trimethyl-, (3R-(3alpha,5aalpha,8beta,10aalpha,11aalpha))-
- 3-hydroxy-14-(hydroxymethyl)-6,6,7-trimethyl-8-oxa-15,16-dithia-12,18-diazapentacyclo[12.2.2.01,12.03,11.05,9]octadec-5(9)-ene-4,13,17-trione
- 119694-49-4
- DTXSID60923069
-
- Inchi: InChI=1S/C17H20N2O6S2/c1-7-14(2,3)10-8(25-7)4-9-15(24,11(10)21)5-17-12(22)18-16(6-20,26-27-17)13(23)19(9)17/h7,9,20,24H,4-6H2,1-3H3,(H,18,22)
- InChI-Schlüssel: OSRGMDLTJLMMIF-UHFFFAOYSA-N
- Lächelt: OCC12SSC3(CC4(C(=O)C5C(C(OC=5CC4N3C1=O)C)(C)C)O)C(N2)=O
Berechnete Eigenschaften
- Genaue Masse: 412.0764
- Monoisotopenmasse: 412.076278
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 1
- Komplexität: 858
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topologische Polaroberfläche: 167
Experimentelle Eigenschaften
- Dichte: 1.69
- Siedepunkt: 764.1°Cat760mmHg
- Flammpunkt: 415.9°C
- Brechungsindex: 1.743
- PSA: 116.17
10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI) Verwandte Literatur
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
119694-49-4 (10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI)) Verwandte Produkte
- 51920-94-6((+)-Hyalodendrin)
- 119694-49-4(10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI))
- 125187-56-6(Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-12-[(phenylacetyl)oxy]-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indol-5-ylester, (aR)- (9CI))
- 129029-27-2(Spiro[furan-2(3H),9'(10'H)-[5,11a](iminomethano)[11aH]cyclopenta[4,5]pyrrolo[2,1-e][1,2,3,4,6]tetrathiazocine]-3,6',12'(5'H)-trione,10'-(acetyloxy)hexahydro-10'a-hydroxy-5'-(hydroxymethyl)-4,4,5,13'-tetramethyl-,(2S,5R,5'R,7'aR,10'S,10'aS,11aR)-)
- 125187-55-5(Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI))
- 20485-01-2(8H,16H-7a,15a-Epidithio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-7,15-dione,5,13-bis(acetyloxy)-5,5a,13,13a-tetrahydro-, (5S,5aS,7aR,13S,13aS,15aR)-)
- 125187-54-4(Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-12-[(phenylacetyl)oxy]-8H,15H-7a,14a-epitetrathio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indol-5-ylester, (aR)- (9CI))
- 12795-76-5(Verticillin (9CI))
- 19885-51-9(8H,16H-7a,15a-Epidithio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-7,15-dione,5-(acetyloxy)-5,5a,13,13a-tetrahydro-13-hydroxy-, (5S,5aS,7aR,13S,13aS,15aR)-)
- 67-99-2(Gliotoxin)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge
